1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H7ClN2O4. It is characterized by a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or toluene. The product is then purified by recrystallization from a suitable solvent mixture .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Bromo-3-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
1-(4-Chloro-3-aminophenyl)pyrrolidine-2,5-dione: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the different substituents .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYGFLAYVWEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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